molecular formula C17H11N3O2 B3163890 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 886503-54-4

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B3163890
CAS No.: 886503-54-4
M. Wt: 289.29 g/mol
InChI Key: FPZNSROFTSLECQ-UHFFFAOYSA-N
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Description

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their rigid, planar structures that contain both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:

Uniqueness

What sets 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid apart is its unique combination of a naphthalene group and a carboxylic acid group.

Properties

IUPAC Name

7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-17(22)14-10-16-18-8-7-15(20(16)19-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZNSROFTSLECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=CC(=NN34)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182819
Record name 7-(2-Naphthalenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886503-54-4
Record name 7-(2-Naphthalenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886503-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Naphthalenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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